molecular formula C16H15ClN2O2S B4696787 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide

2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide

Cat. No. B4696787
M. Wt: 334.8 g/mol
InChI Key: QCDKGDPSNWBWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide, also known as CPB, is a chemical compound that has been widely studied for its potential therapeutic applications. CPB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Scientific Research Applications

2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied for its potential therapeutic applications in various diseases, such as cancer, arthritis, and inflammatory bowel disease. 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease.

Mechanism of Action

The exact mechanism of action of 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide is not yet fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs has been reported to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been reported to inhibit the growth of cancer cells and induce apoptosis. 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide has been shown to inhibit the activity of COX-2 and HDACs, which are enzymes that play important roles in inflammation, pain, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide is that it has been shown to exhibit a wide range of biological activities, making it a potentially useful compound for studying various diseases. Another advantage is that it can be synthesized using a variety of methods, which allows for the production of high purity 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide. However, one limitation of 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide is that its exact mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide. One direction is to further investigate its mechanism of action, particularly with respect to its inhibition of HDACs. Another direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide analogs could lead to the discovery of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylpropanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10(22-12-8-6-11(17)7-9-12)16(21)19-14-5-3-2-4-13(14)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDKGDPSNWBWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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